molecular formula C17H16F2N2O3S B2651730 N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034495-02-6

N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2651730
CAS RN: 2034495-02-6
M. Wt: 366.38
InChI Key: XKZHAUWEYWTDIU-UHFFFAOYSA-N
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Description

N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TH-257, is a novel compound that has attracted attention in recent years due to its potential applications in scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in acidic environments. These compounds act as mixed-type corrosion inhibitors, significantly suppressing both anodic and cathodic processes. The adsorption of these inhibitors on the metal surface follows the Langmuir isotherm model, suggesting a strong and effective barrier formation against corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Organic Synthesis and Material Science

In the synthesis of organic compounds, nicotinamide derivatives have been utilized as precursors or intermediates. For instance, they have been used in the one-pot synthesis of ligands for organic light-emitting diodes (OLEDs), highlighting their role in advancing material sciences and technology (Yuyan, 2014).

Biochemical and Pharmacological Research

Nicotinamide derivatives have been explored for their biochemical properties, such as their role in inhibiting the Na+/Ca2+ exchange in neuronal cells, offering potential therapeutic benefits in neuroprotection (Iwamoto & Kita, 2006). Another study highlighted the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide, which could be used in various enzymatic and biochemical assays (Barrio, Secrist, & Leonard, 1972).

Antimicrobial and Fungicidal Activities

Nicotinamide derivatives have also demonstrated antimicrobial and fungicidal activities, suggesting their potential application in the development of new antimicrobial agents. Specific derivatives have shown efficacy against various bacterial and fungal strains, indicating their broad-spectrum antimicrobial properties (Patel & Shaikh, 2010).

Agricultural Chemistry

In the realm of agricultural chemistry, certain nicotinamide derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating the potential of these compounds in weed management and crop protection (Yu et al., 2021).

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-17(19)24-13-3-1-2-12(8-13)21-16(22)11-4-5-15(20-9-11)23-14-6-7-25-10-14/h1-5,8-9,14,17H,6-7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZHAUWEYWTDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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